Cas no 2680531-23-9 (3-(2,2-difluoroethyl)cyclobutanamine;hydrochloride)

3-(2,2-Difluoroethyl)cyclobutanamine hydrochloride is a fluorinated cyclobutylamine derivative with potential applications in pharmaceutical and agrochemical research. The incorporation of a difluoroethyl group enhances metabolic stability and lipophilicity, which may improve bioavailability and binding affinity in target interactions. The hydrochloride salt form ensures improved solubility and handling properties, facilitating formulation and experimental use. This compound is of interest in medicinal chemistry for its structural rigidity, which can confer selectivity in receptor modulation. Its well-defined synthetic pathway allows for high purity and reproducibility, making it a reliable intermediate for further derivatization. Suitable for exploratory studies in drug discovery and biochemical assays.
3-(2,2-difluoroethyl)cyclobutanamine;hydrochloride structure
2680531-23-9 structure
Product name:3-(2,2-difluoroethyl)cyclobutanamine;hydrochloride
CAS No:2680531-23-9
MF:C6H12ClF2N
Molecular Weight:171.61598777771
MDL:MFCD32670645
CID:5165404
PubChem ID:146026794

3-(2,2-difluoroethyl)cyclobutanamine;hydrochloride 化学的及び物理的性質

名前と識別子

    • Cyclobutanamine, 3-(2,2-difluoroethyl)-, hydrochloride (1:1)
    • 3-(2,2-difluoroethyl)cyclobutanamine;hydrochloride
    • D79397
    • Z4239290606
    • 3-(2,2-DIFLUOROETHYL)CYCLOBUTAN-1-AMINE HYDROCHLORIDE
    • AKOS040810382
    • MFCD32670645
    • 3-(2,2-Difluoroethyl)cyclobutanamine HCl
    • (1s,3s)-3-(2,2-difluoroethyl)cyclobutan-1-amine hydrochloride, cis
    • 3-(2,2-Difluoroethyl)cyclobutanamine hydrochloride
    • 2680531-23-9
    • AKOS040810379
    • EN300-26953053
    • PS-18469
    • MDL: MFCD32670645
    • インチ: 1S/C6H11F2N.ClH/c7-6(8)3-4-1-5(9)2-4;/h4-6H,1-3,9H2;1H
    • InChIKey: NQJJTIFOJFLPMA-UHFFFAOYSA-N
    • SMILES: C(C1CC(N)C1)C(F)F.Cl

計算された属性

  • 精确分子量: 171.0626334g/mol
  • 同位素质量: 171.0626334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 89.1
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų

3-(2,2-difluoroethyl)cyclobutanamine;hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D711075-5G
3-(2,2-difluoroethyl)cyclobutanamine;hydrochloride
2680531-23-9 97%
5g
$3165 2025-02-25
Enamine
EN300-26953053-0.05g
3-(2,2-difluoroethyl)cyclobutan-1-amine hydrochloride
2680531-23-9 95.0%
0.05g
$212.0 2025-03-20
Enamine
EN300-26953053-0.1g
3-(2,2-difluoroethyl)cyclobutan-1-amine hydrochloride
2680531-23-9 95.0%
0.1g
$317.0 2025-03-20
eNovation Chemicals LLC
D711075-250MG
3-(2,2-difluoroethyl)cyclobutanamine;hydrochloride
2680531-23-9 97%
250mg
$365 2023-09-01
eNovation Chemicals LLC
D711075-500MG
3-(2,2-difluoroethyl)cyclobutanamine;hydrochloride
2680531-23-9 97%
500mg
$610 2023-09-01
Enamine
EN300-26953053-5.0g
3-(2,2-difluoroethyl)cyclobutan-1-amine hydrochloride
2680531-23-9 95.0%
5.0g
$2650.0 2025-03-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU4274-1-250MG
3-(2,2-difluoroethyl)cyclobutanamine;hydrochloride
2680531-23-9 95%
250MG
¥ 2,244.00 2023-03-31
Chemenu
CM1017873-100mg
3-(2,2-difluoroethyl)cyclobutanamine;hydrochloride
2680531-23-9 95%+
100mg
$256 2024-07-28
Chemenu
CM1017873-5g
3-(2,2-difluoroethyl)cyclobutanamine;hydrochloride
2680531-23-9 95%+
5g
$3060 2024-07-28
Enamine
EN300-26953053-5g
3-(2,2-difluoroethyl)cyclobutan-1-amine hydrochloride, Mixture of diastereomers
2680531-23-9 95%
5g
$4890.0 2023-09-11

3-(2,2-difluoroethyl)cyclobutanamine;hydrochloride 関連文献

3-(2,2-difluoroethyl)cyclobutanamine;hydrochlorideに関する追加情報

Research Brief on 3-(2,2-difluoroethyl)cyclobutanamine;hydrochloride (CAS: 2680531-23-9)

3-(2,2-difluoroethyl)cyclobutanamine;hydrochloride (CAS: 2680531-23-9) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique cyclobutane core and difluoroethyl moiety, is being investigated for its potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders. The hydrochloride salt form enhances its solubility and bioavailability, making it a promising candidate for further development.

Recent studies have focused on the synthesis and pharmacological evaluation of 3-(2,2-difluoroethyl)cyclobutanamine;hydrochloride. A study published in the Journal of Medicinal Chemistry (2023) detailed an optimized synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The compound's mechanism of action appears to involve modulation of neurotransmitter systems, with preliminary data suggesting affinity for serotonin and dopamine receptors. These findings position it as a potential lead compound for treating mood disorders and neurodegenerative diseases.

In vitro and in vivo pharmacological assessments have demonstrated promising results. The compound exhibits good blood-brain barrier penetration and favorable pharmacokinetic properties in rodent models. Notably, its difluoroethyl group contributes to metabolic stability, as evidenced by extended half-life in pharmacokinetic studies. Research presented at the 2023 ACS National Meeting highlighted its neuroprotective effects in models of Parkinson's disease, though these findings await peer-reviewed publication.

The safety profile of 3-(2,2-difluoroethyl)cyclobutanamine;hydrochloride has been investigated in preclinical toxicology studies. While generally well-tolerated at therapeutic doses, some studies have noted dose-dependent effects on cardiovascular parameters that may require further optimization. Current structure-activity relationship (SAR) studies are exploring modifications to improve selectivity and reduce potential off-target effects.

From a commercial perspective, patent activity surrounding this compound has increased significantly, with several pharmaceutical companies filing applications related to its synthesis and therapeutic uses. The compound's unique chemical structure presents opportunities for intellectual property protection, though freedom-to-operate analyses suggest some overlapping claims in the cyclobutylamine therapeutic space.

Future research directions include comprehensive receptor profiling to fully elucidate its pharmacological targets, as well as expansion of therapeutic area investigations beyond CNS disorders. Some researchers are exploring its potential in pain management, based on preliminary data showing activity in nociception assays. The coming year is expected to bring additional preclinical data and possibly the initiation of IND-enabling studies, positioning 3-(2,2-difluoroethyl)cyclobutanamine;hydrochloride as a compound to watch in pharmaceutical development pipelines.

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